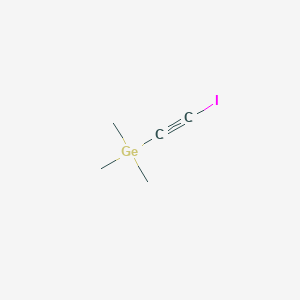
(Iodoethynyl)(trimethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Iodoethynyl)(trimethyl)germane is an organogermanium compound characterized by the presence of an iodoethynyl group attached to a trimethylgermane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Iodoethynyl)(trimethyl)germane typically involves the reaction of trimethylgermane with an iodoethynylating agent. One common method is the oxidative iodination of terminal alkynes using hypervalent-iodine reagents. For example, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate iodoalkynes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
化学反応の分析
Types of Reactions
(Iodoethynyl)(trimethyl)germane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethynyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, altering the oxidation state of the germanium atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the germanium center.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethynylgermanes, while oxidation and reduction reactions can produce germanium oxides or hydrides.
科学的研究の応用
Chemistry
In chemistry, (Iodoethynyl)(trimethyl)germane is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as semiconductors and optoelectronic devices. Its ability to form stable germanium-carbon bonds makes it useful in the fabrication of thin films and coatings.
作用機序
The mechanism of action of (Iodoethynyl)(trimethyl)germane involves its ability to form stable bonds with other atoms and molecules. The iodoethynyl group can participate in halogen bonding interactions, which are non-covalent interactions between the electrophilic part of a halogen and a Lewis base . These interactions can influence the compound’s reactivity and stability in various chemical environments.
類似化合物との比較
Similar Compounds
(Iodoethynyl)(trimethyl)silane: This compound is similar in structure but contains a silicon atom instead of germanium.
(Iodomethyl)trimethylsilane: Another related compound with a similar structure but different reactivity due to the presence of a methyl group instead of an ethynyl group.
Uniqueness
(Iodoethynyl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon analogs. Germanium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications where silicon compounds may not be suitable.
特性
CAS番号 |
63212-77-1 |
|---|---|
分子式 |
C5H9GeI |
分子量 |
268.66 g/mol |
IUPAC名 |
2-iodoethynyl(trimethyl)germane |
InChI |
InChI=1S/C5H9GeI/c1-6(2,3)4-5-7/h1-3H3 |
InChIキー |
VTQUPKNTDJFNJN-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)C#CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)


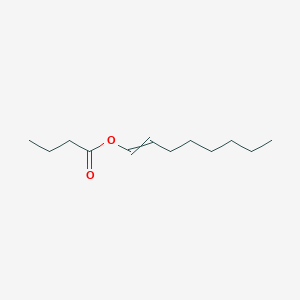


![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
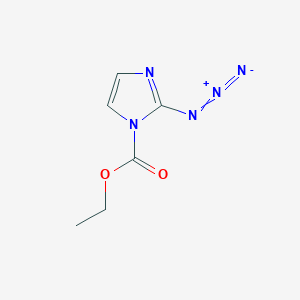


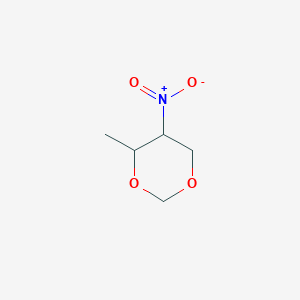
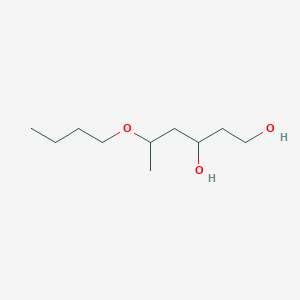
silane](/img/structure/B14515770.png)
